2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C6H8N4O3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the nitration of 2-methylimidazole followed by acylation. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The acylation step involves reacting the nitrated imidazole with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid for nitration and acetic anhydride for acylation .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced imidazole compounds, and substituted imidazole derivatives .
Scientific Research Applications
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole core.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O3 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4-8-2-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) |
InChI Key |
AQHNMNBJODZNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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